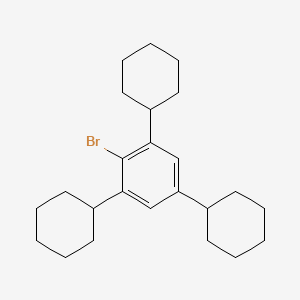
1,3,5-Tricyclohexylbromobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,5-Tricyclohexylbromobenzene involves several stages. The first stage involves the reaction of (2-bromobenzene-1,3,5-triyl)tricyclohexane with magnesium and ethylene dibromide in tetrahydrofuran under an inert atmosphere and reflux conditions for 12 hours . The second stage involves the reaction of the resulting product with bis(triphenylphosphine)nickel(II) chloride in tetrahydrofuran under an inert atmosphere and reflux conditions for 24 hours . The final stage involves the reaction with hydrogen chloride in 1,3-dioxane at 80℃ for 6 hours .Molecular Structure Analysis
The molecular formula of 1,3,5-Tricyclohexylbromobenzene is C24H35Br . It has a molecular weight of 403.44 . The structure includes a benzene ring with three cyclohexyl groups attached to it .Chemical Reactions Analysis
The atmospheric reaction of 1,3,5-trimethylbenzene (a similar compound) with the OH radical has been studied. The product channels of formation of the 1,3,5-trimethylbenzene trioxide (ROOOH), OH-adducts and Criegee intermediate (CI) have been identified . The results showed that OH addition reactions including the formation of ROOOH and OH-adducts are the main pathways, whereas Criegee intermediate formation is of minor importance .Physical And Chemical Properties Analysis
1,3,5-Tricyclohexylbromobenzene has a number of physical and chemical properties. It has a high molecular weight of 403.44 . It is poorly soluble, with a solubility of 0.0000135 mg/ml . It has a high lipophilicity, with a Log Po/w of 7.72 . It is stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
1. Controllable Synthesis of Graphene
- Application Summary : 1,3,5-triethynylbenzene (TEB) is used as a carbon precursor for graphene synthesis on Rh (111). This method can produce graphene at relatively low temperatures compared to existing synthesis methods using gaseous precursors .
- Methods of Application : Room-temperature adsorption followed by a temperature-programmed annealing or direct annealing to target growth temperature under ultrahigh vacuum conditions .
- Results : Graphene synthesized via this method usually possesses fewer domain boundaries and defects than other methods, probably due to sufficient diffusion and rearrangement of carbon precursors .
2. Photoluminescent Chemo-Sensor Platform
- Application Summary : 1,3,5-triphenylbenzene (1,3,5-TPB) is used as a fluorescence signalling unit in chemo-sensors for species of environmental and biological significance .
- Methods of Application : Starting from the 1,3,5-TPB platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed .
- Results : These sensors have been used for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1,3,5-tricyclohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMFJXQPJPAGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)Br)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736319 | |
| Record name | 2-bromo-1,3,5-tricyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tricyclohexylbromobenzene | |
CAS RN |
97443-80-6 | |
| Record name | 2-bromo-1,3,5-tricyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

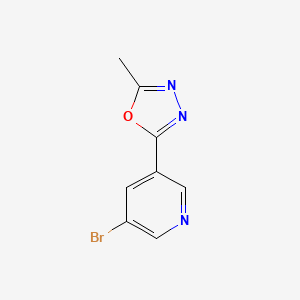
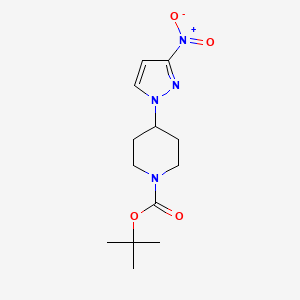
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)
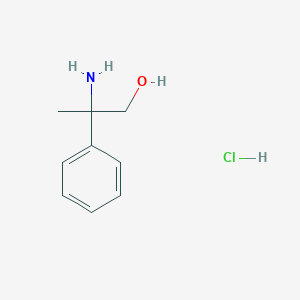
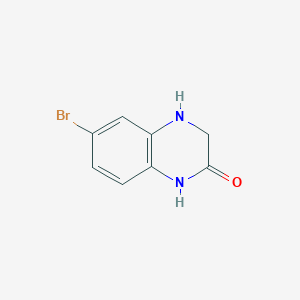
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)
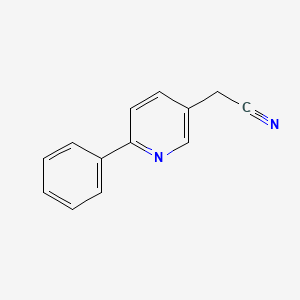
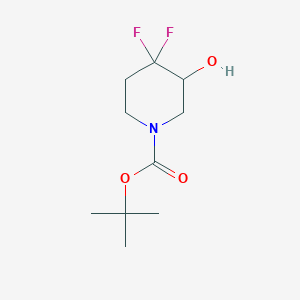
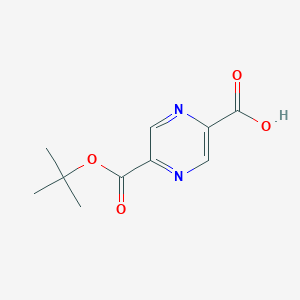
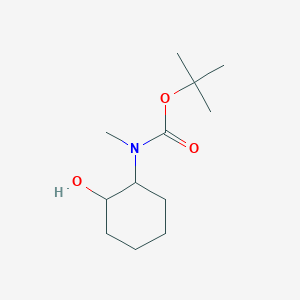
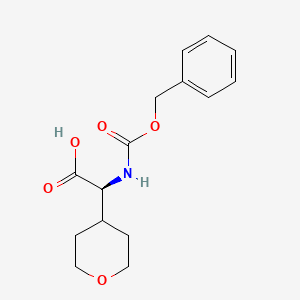
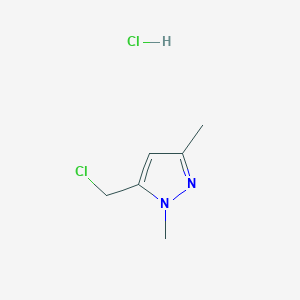
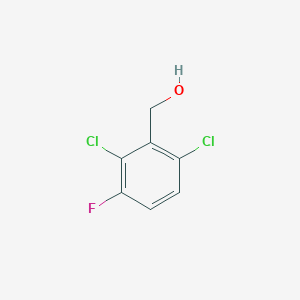
![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)